NHS ester-PEG3-S-methyl ethanethioate

PROTAC Linker Optimization Ternary Complex

Linker length mismatch in PROTAC design often yields non-productive binary complexes instead of active ternary degraders, wasting screening cycles. NHS ester-PEG3-S-methyl ethanethioate solves this with a defined PEG3 spacer (377.41 g/mol) empirically optimized for many target-E3 ligase pairs. - Enables orthogonal, sequential conjugation: NHS ester reacts with primary amines; deprotection of the S-acetyl group reveals a free thiol for maleimide or iodoacetyl coupling. - >98% purity minimizes assay noise from linker-related impurities, improving SAR reliability and reducing false positives in HTS. - Supplied as a stable solid; soluble in DMSO for direct use in library synthesis. Standard ambient shipping; bulk and custom sizes available.

Molecular Formula C15H23NO8S
Molecular Weight 377.4 g/mol
Cat. No. B12428996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS ester-PEG3-S-methyl ethanethioate
Molecular FormulaC15H23NO8S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3
InChIKeyRRJMMKWKCWFPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHS ester-PEG3-S-methyl ethanethioate: PROTAC Linker


NHS ester-PEG3-S-methyl ethanethioate (CAS N/A) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and an S-methyl ethanethioate (S-acetyl) protected thiol [1]. The PEG3 spacer enhances solubility, reduces immunogenicity, and provides a defined molecular weight (377.41 g/mol) [1]. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where it enables stepwise conjugation via amide bond formation with primary amines, followed by deprotection to reveal a free thiol for further coupling .

NHS ester-PEG3-S-methyl ethanethioate vs. Other PEG Linkers


In PROTAC development, linker selection is a critical determinant of ternary complex formation and degradation efficiency [1]. Substituting NHS ester-PEG3-S-methyl ethanethioate with a generic PEG linker of different length or chemistry can drastically alter the spatial orientation between the target protein and E3 ligase, often leading to non-productive binary complexes or complete loss of activity [2]. The S-acetyl thioester terminus specifically enables orthogonal, site-specific conjugation strategies that are not possible with simple amine- or thiol-reactive linkers, making this compound a precise tool rather than a commodity .

NHS ester-PEG3-S-methyl ethanethioate: Comparative Evidence


PEG3 Spacer Length: Optimizing Ternary Complex Formation

The PEG3 spacer length provides a specific molecular reach that is critical for PROTAC efficacy. Compared to longer PEG linkers (e.g., PEG4, PEG6, PEG8), PEG3 offers a shorter, more rigid spacing that can improve ternary complex stability for certain protein targets [1]. The molecular weight of 377.41 g/mol is precisely defined, contrasting with polydisperse PEG alternatives that introduce batch-to-batch variability in hydrodynamic radius and pharmacokinetic predictions [2].

PROTAC Linker Optimization Ternary Complex

S-Acetyl Protection: Enabling Orthogonal Conjugation

The S-methyl ethanethioate (S-acetyl) group provides a protected thiol that is stable during NHS ester coupling but can be selectively deprotected under mild conditions (e.g., hydroxylamine) to reveal a reactive thiol . In contrast, linkers like Mal-PEG3-NHS ester contain a maleimide group that reacts directly with thiols, offering no protection step and thus limiting sequential conjugation strategies . Free thiol linkers are prone to oxidation and disulfide formation during storage and handling, whereas the S-acetyl group remains stable .

Bioconjugation Orthogonal Chemistry Site-Specific Labeling

DMSO Solubility for PROTAC Synthesis Workflows

NHS ester-PEG3-S-methyl ethanethioate exhibits a solubility of 10 mM in DMSO, a critical parameter for stock solution preparation in PROTAC synthesis [1]. This solubility profile is comparable to many other PEG-based linkers but is specifically documented for this compound, allowing for precise experimental planning [2]. In contrast, more hydrophobic linkers may require lower concentrations or alternative solvents, potentially complicating conjugation reactions.

Solubility PROTAC Synthesis Linker Handling

Purity and Batch Consistency for Degrader Assays

The compound is typically supplied at >98% purity [1]. High purity is essential to avoid linker-related impurities that can confound PROTAC activity assays, as even minor contaminants can seed aggregates, activate innate immune responses, or form non-productive binary complexes [2]. This contrasts with lower-purity or polydisperse PEG reagents where batch-to-batch variability can lead to irreproducible degradation data.

Purity Batch Consistency PROTAC Assays

NHS ester-PEG3-S-methyl ethanethioate: Optimal Applications


Precise Linker Length for PROTAC Libraries

This compound is ideal for synthesizing PROTAC libraries where the PEG3 spacer length has been empirically determined to be optimal for a specific target-E3 ligase pair. Its defined length minimizes the risk of non-productive ternary complexes, accelerating lead identification [1].

Two-Step Site-Specific Bioconjugation

Use this linker in protocols requiring sequential conjugation: first, attach to a primary amine-containing molecule (e.g., a protein or amine-modified oligonucleotide) via the NHS ester; second, deprotect the S-acetyl group to reveal a thiol for coupling to a maleimide, iodoacetyl, or other thiol-reactive payload. This orthogonality is not achievable with linkers like Mal-PEG3-NHS ester .

High-Throughput PROTAC Screening

The compound's documented >98% purity and defined solubility in DMSO make it suitable for high-throughput screening. Using a high-purity linker reduces assay noise from impurities, leading to more reliable SAR data and fewer false positives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NHS ester-PEG3-S-methyl ethanethioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.